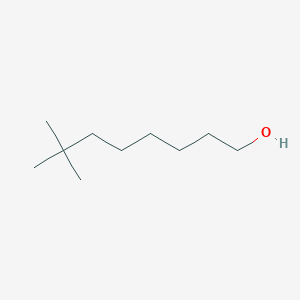
7,7-dimethyloctan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-dimethyloctan-1-ol, also known as 3,7-Dimethyl-1-octanol, is an organic compound with the molecular formula C10H22O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain. This compound is also known by other names such as Citronellol, dihydro-; Dihydrocitronellol; and Geraniol tetrahydride . It is commonly used in the fragrance industry due to its pleasant scent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-dimethyloctan-1-ol can be achieved through the hydrogenation of citronellol using a nickel-based catalyst supported on natural zeolite (Ni/ZAB). The catalyst is prepared by impregnating nickel onto natural zeolite. The hydrogenation reaction is carried out at an optimum temperature of 200°C and a pressure of 20 bar for 3 hours, resulting in a yield of approximately 51.97% .
Industrial Production Methods: In industrial settings, the production of this compound involves similar hydrogenation processes, often utilizing advanced catalytic systems to enhance yield and selectivity. The use of heterogeneous catalysts and controlled reaction conditions ensures efficient production on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions: 7,7-dimethyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products:
Oxidation: Formation of 7,7-Dimethyl-1-octanal.
Reduction: Formation of 7,7-Dimethyloctane.
Substitution: Formation of 7,7-Dimethyl-1-octyl halides.
Wissenschaftliche Forschungsanwendungen
7,7-dimethyloctan-1-ol has diverse applications in scientific research:
Chemistry: Used as a medium supplement in anaerobic enrichment cultures of Pseudomonas citronellolis.
Biology: Investigated for its role in microbial degradation of monoterpenes.
Medicine: Studied for its potential dermatologic and toxicologic properties as a fragrance ingredient.
Industry: Widely used in the fragrance industry due to its pleasant scent and stability.
Wirkmechanismus
The mechanism of action of 7,7-dimethyloctan-1-ol involves its interaction with sensory receptors, particularly in the olfactory system. The compound’s molecular structure allows it to bind to specific receptors, triggering a sensory response that is perceived as a pleasant scent. Additionally, its chemical properties enable it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .
Vergleich Mit ähnlichen Verbindungen
Citronellol: A related compound with a similar structure but differing in the degree of hydrogenation.
Geraniol: Another related compound, known for its use in fragrances and flavorings.
Tetrahydrogeraniol: A fully hydrogenated form of geraniol, similar in structure to 7,7-dimethyloctan-1-ol.
Uniqueness: this compound is unique due to its specific hydrogenation level, which imparts distinct chemical and sensory properties. Its stability and pleasant scent make it a valuable compound in the fragrance industry, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
7,7-dimethyloctan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-10(2,3)8-6-4-5-7-9-11/h11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFZXYQQFYLUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














